3-Ethyl-4-methyl-3-pyrrolin-2-one

Descripción general

Descripción

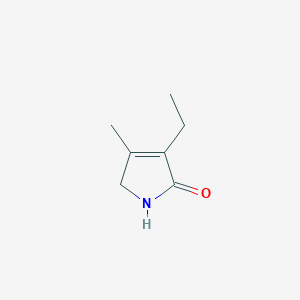

3-Ethyl-4-methyl-3-pyrrolin-2-one: is a five-membered α,β-unsaturated lactam derivative. It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol . This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Allylamine Route: One of the synthetic routes involves the use of allylamine as a starting material.

4-Methoxybenzylamine Route: Another method employs 4-methoxybenzylamine, utilizing a ring-closing-metathesis strategy.

Industrial Production Methods:

- The industrial production methods for 3-Ethyl-4-methyl-3-pyrrolin-2-one are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The compound can be reduced under appropriate conditions, but detailed information on the reagents and conditions is limited.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

Substitution: Conditions for substitution reactions would depend on the specific substituents involved.

Major Products:

- The major products formed from these reactions would vary based on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Synthesis of Antidiabetic Drugs

One of the primary applications of 3-Ethyl-4-methyl-3-pyrrolin-2-one is as a key intermediate in the synthesis of glimepiride, a widely used antidiabetic medication. The compound serves as a precursor in the synthetic pathway, which involves several catalytic processes to yield the final product. Notably, the synthesis methodology has been documented to utilize catalysts such as Al₂O₃ for efficient conversion .

1.2. Other Pharmaceutical Compounds

Beyond glimepiride, EMPO is also utilized in the synthesis of other sulfonylurea drugs, which are important for managing type 2 diabetes. The compound's structural properties make it suitable for modifications that enhance the pharmacological profile of these medications .

Chemical Synthesis

2.1. Organic Synthesis

EMPO is employed in various organic synthesis reactions due to its ability to participate in cyclization and ring-closing metathesis reactions. These reactions are crucial for developing complex organic molecules with desired functionalities .

2.2. Precursor for Dipyrrins

The compound can be converted into dipyrrins, which are valuable in dye and pigment production. Dipyrrins exhibit unique optical properties that make them suitable for applications in materials science and photonics .

Research Applications

3.1. Material Science

In material science, EMPO has been investigated for its potential use in developing new materials with specific electronic or optical properties. Its derivatives have shown promise in enhancing the performance of organic light-emitting diodes (OLEDs) and other electronic devices due to their unique structural characteristics .

3.2. Co-crystallization Studies

Recent research highlighted the co-crystallization of EMPO with other compounds, leading to novel co-crystals that exhibit improved stability and solubility profiles. Such studies are crucial for understanding intermolecular interactions and developing better pharmaceutical formulations .

Data Table: Summary of Applications

| Application Area | Specific Use | Details |

|---|---|---|

| Pharmaceuticals | Synthesis of Glimepiride | Key intermediate using Al₂O₃ catalyst |

| Other Sulfonylurea Drugs | Modifications enhance pharmacological profiles | |

| Organic Synthesis | Cyclization Reactions | Development of complex organic molecules |

| Dipyrrin Production | Used in dye and pigment applications | |

| Material Science | Electronic Devices | Potential use in OLEDs and photonics |

| Research | Co-crystallization Studies | Novel co-crystals with improved stability |

Case Studies and Findings

- A study conducted on the synthesis of glimepiride highlighted the efficiency of using this compound as an intermediate, demonstrating high yields with minimal by-products when employing optimized catalytic conditions .

- Research on co-crystals involving EMPO has shown enhanced solubility and stability, making them suitable candidates for drug formulation improvements, particularly in enhancing bioavailability .

Mecanismo De Acción

The specific mechanism of action for 3-Ethyl-4-methyl-3-pyrrolin-2-one is not well-documented. as a precursor in the synthesis of pharmaceuticals, it likely interacts with various molecular targets and pathways involved in the therapeutic effects of the final drug products.

Comparación Con Compuestos Similares

- 3-Ethyl-4-methyl-2-oxo-3-pyrroline

- 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one

Comparison:

- 3-Ethyl-4-methyl-3-pyrrolin-2-one is unique due to its specific structure and the presence of both ethyl and methyl groups on the pyrrolinone ring. This structural uniqueness contributes to its specific reactivity and applications in medicinal chemistry .

Actividad Biológica

3-Ethyl-4-methyl-3-pyrrolin-2-one (commonly referred to as EMPO) is an organic compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly the antidiabetic drug glimepiride. This article explores the various aspects of its biological activity, including its pharmacological mechanisms, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered ring structure containing a nitrogen atom and a carbonyl group. The presence of the pyrrolinone ring is crucial for its biological activity, influencing its reactivity and interaction with biological systems.

Pharmacological Mechanisms

The primary biological activity of EMPO is its involvement in the synthesis of glimepiride, which acts on sulfonylurea receptor 1 (SUR1) located on pancreatic beta cells. This interaction leads to increased insulin release, thereby lowering blood glucose levels. The mechanism can be summarized as follows:

- Binding to SUR1 : EMPO-derived compounds bind to SUR1, stimulating insulin secretion.

- Insulin Release : Enhanced insulin release facilitates glucose uptake by tissues, contributing to glycemic control.

- Potential for Novel Antidiabetic Agents : Researchers are investigating EMPO as a precursor for developing new antidiabetic agents with improved pharmacokinetic profiles .

Synthesis Methods

Several synthetic routes for producing this compound have been documented:

- Condensation Reaction : EMPO can be synthesized through the condensation of 2-phenylethyl isocyanate with appropriate precursors at elevated temperatures (around 150°C). This process yields various derivatives that can be further modified to enhance biological activity .

- Co-Crystallization Studies : Research into co-crystallization with derivatives has provided insights into molecular interactions that could inform future drug design strategies.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 3-Methyl-4-pyridinone | Pyridinone | Used in pharmaceuticals; distinct reactivity |

| 5-Methyl-2-pyrrolidinone | Pyrrolidinone | Exhibits different biological activities |

| 3-Ethylpyridine | Pyridine | Commonly used as a solvent; less biologically active |

| 4-Methylpyridine | Pyridine | Known for its role in organic synthesis; varying reactivity based on functional groups |

These compounds differ primarily in their nitrogen positioning and functional groups, which significantly influence their biological activities and chemical behaviors .

Case Studies and Research Findings

Recent studies have highlighted the importance of EMPO in drug development:

- Antidiabetic Applications : A study demonstrated that derivatives of EMPO exhibit potent hypoglycemic activity comparable to glimepiride, suggesting potential for new formulations .

- Mechanistic Insights : Computational studies have elucidated the interaction mechanisms between EMPO derivatives and SUR1, enhancing understanding of their pharmacological effects.

- Environmental Influences : Research indicates that environmental factors such as pH can affect the absorption and efficacy of EMPO in biological systems, emphasizing the need for careful consideration in drug formulation .

Propiedades

IUPAC Name |

4-ethyl-3-methyl-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357558 | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-36-9 | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystallization of 3-Ethyl-4-methyl-3-pyrrolin-2-one?

A1: Interestingly, attempts to crystallize this compound from an older commercial source resulted in the formation of a unique co-crystal. This co-crystal consists of a 1:1 ratio of this compound and its oxidized derivative, 3-ethyl-4-methyl-3-pyrroline-2,5-dione []. This finding highlights the potential for unexpected molecular interactions even with well-known compounds.

Q2: How does the structure of the co-crystal of this compound and 3-ethyl-4-methyl-3-pyrroline-2,5-dione look like?

A2: The co-crystal forms a unique tetrameric structure within its crystal lattice. Two molecules of this compound dimerize and serve as the core. This dimer is then flanked on each side by a molecule of 3-ethyl-4-methyl-3-pyrroline-2,5-dione. The entire tetramer is held together by hydrogen bonds []. This specific arrangement provides insights into the potential intermolecular interactions of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.